molecular formula C14H18ClNO3S B4318415 5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE

5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4318415
M. Wt: 315.8 g/mol
InChI Key: AZJYGVSKLKRJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and methyl groups, as well as a sulfonamide group attached to a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Ring Substituents: The benzene ring is first substituted with chlorine, methoxy, and methyl groups through electrophilic aromatic substitution reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the substituted benzene with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Pentynyl Chain: The final step involves the attachment of the pentynyl chain to the sulfonamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and leading to the inhibition of enzymatic reactions. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a different substituent on the benzene ring.

    4-Chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide: Similar structure with a different position of the chlorine atom.

    5-Chloro-2-methoxy-4-methyl-N-(2-methylpent-1-yn-3-yl)benzene-1-sulfonamide: Similar structure with a different position of the methyl group on the pentynyl chain.

Uniqueness

5-Chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents on the benzene ring and the pentynyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-6-14(4,7-2)16-20(17,18)13-9-11(15)10(3)8-12(13)19-5/h1,8-9,16H,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJYGVSKLKRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
5-CHLORO-2-METHOXY-4-METHYL-N-(3-METHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.